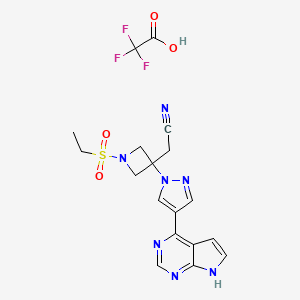

Baricitinib trifluoroacetate

Description

BenchChem offers high-quality Baricitinib trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Baricitinib trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBRRMLIGZDAQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Baricitinib Trifluoroacetate Mechanism of Action

Executive Summary

Baricitinib trifluoroacetate (TFA) is the research-grade salt form of baricitinib, a reversible, ATP-competitive inhibitor highly selective for Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). While the phosphate salt (Olumiant) is the clinically approved formulation for Rheumatoid Arthritis (RA), Alopecia Areata, and COVID-19, the TFA salt is frequently utilized in preclinical discovery and in vitro mechanistic studies due to its specific purification properties during synthesis.

This technical guide dissects the molecular mechanism of action (MoA), provides validated quantitative pharmacological data, and outlines rigorous experimental protocols for utilizing this compound in signal transduction research.

Part 1: Chemical Identity & Physicochemical Properties

The trifluoroacetate salt differs from the clinical phosphate form primarily in its counterion, which influences solubility and pH behavior in solution. Researchers must account for the acidity of the TFA moiety when preparing high-concentration stocks for cellular assays.

Table 1: Physicochemical Profile

| Property | Specification |

| Compound Name | Baricitinib Trifluoroacetate |

| Active Moiety | Baricitinib (INCB028050, LY3009104) |

| Molecular Formula | |

| Mechanism Class | JAK1 / JAK2 Selective Inhibitor (Type I, ATP-Competitive) |

| Solubility (DMSO) | ~30–75 mg/mL (High) |

| Solubility (Water) | < 0.1 mg/mL (Poor; requires organic co-solvent) |

| Storage | -20°C (Solid); -80°C (DMSO Stock, avoid freeze-thaw) |

Expert Insight: When using the TFA salt in cell-based assays, ensure your culture media is sufficiently buffered (e.g., 25 mM HEPES). The release of trifluoroacetic acid upon dissociation can locally drop pH if the compound is used at high micromolar concentrations in poorly buffered media, potentially causing artifacts unrelated to JAK inhibition.

Part 2: Molecular Mechanism of Action

The JAK-STAT Signaling Blockade

Baricitinib functions by occupying the ATP-binding pocket of the kinase domain in JAK1 and JAK2 enzymes.[1] Unlike type II inhibitors that bind the inactive conformation, baricitinib is a Type I inhibitor , binding the active conformation of the kinase.

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6, IFN-

, GM-CSF) bind to their specific Type I/II cytokine receptors. -

Receptor Dimerization: This brings receptor-associated JAKs (JAK1/JAK2 heterodimers or homodimers) into proximity.

-

Inhibition Step: Normally, JAKs would auto-phosphorylate and then phosphorylate the receptor tails. Baricitinib competitively inhibits this ATP-dependent phosphorylation.

-

Signal Termination: Without receptor phosphorylation, STAT proteins (Signal Transducers and Activators of Transcription) cannot dock, are not phosphorylated, and therefore cannot dimerize or translocate to the nucleus.

-

Result: Downregulation of gene transcription for inflammatory mediators (e.g., IL-6, IL-17, MCP-1).

Visualization: The JAK-STAT Blockade

The following diagram illustrates the precise intervention point of Baricitinib within the signaling cascade.

Figure 1: Baricitinib competitively binds the ATP pocket of JAK1/2, preventing STAT phosphorylation and downstream inflammatory gene transcription.[2][3][4][5]

Part 3: Quantitative Pharmacology

Baricitinib is defined by its selectivity profile.[1][2][6][7][8] It is approximately 100-fold more selective for JAK1/2 over JAK3. This selectivity is crucial for preserving some immune functions (like IL-2 signaling, which is JAK3-dependent) compared to pan-JAK inhibitors.

Table 2: Potency Data (IC50 Values)

| Target | Assay Type | IC50 Value | Source |

| JAK1 | Enzymatic (Cell-free) | 5.9 nM | [Cayman Chemical, 2022] |

| JAK2 | Enzymatic (Cell-free) | 5.7 nM | [Cayman Chemical, 2022] |

| TYK2 | Enzymatic (Cell-free) | ~53 nM | [McInnes et al., 2019] |

| JAK3 | Enzymatic (Cell-free) | > 560 nM | [McInnes et al., 2019] |

| pSTAT3 | Cellular (PBMC + IL-6) | 44 nM | [InvivoChem, 2022] |

| pSTAT3 | Whole Blood (Rat) | 128 nM | [Cayman Chemical, 2022] |

Interpretation: The nanomolar potency against JAK1/2 vs. the micromolar range for JAK3 confirms the selectivity. In cellular assays, expect effective inhibition (IC50) in the 40–100 nM range depending on the cytokine stimulus and cell type.

Part 4: Experimental Workflows

Protocol 1: Reconstitution & Stock Preparation

Objective: Create a stable, precipitation-free stock solution of Baricitinib TFA.

-

Solvent Choice: Do not dissolve directly in aqueous buffer (PBS/Media). Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Calculation: Weigh

mg of Baricitinib TFA.-

Note: Account for the molecular weight difference of the salt form. If using a specific TFA salt batch, check the Certificate of Analysis for the exact MW.

-

-

Dissolution: Add DMSO to achieve a concentration of 10 mM (approx. 3.7–4.0 mg/mL depending on salt stoichiometry). Vortex vigorously.

-

Aliquot & Store: Dispense into light-protective amber tubes (20–50 µL aliquots) and store at -80°C.

-

Self-Validation: Upon thawing, the solution must be optically clear. Any turbidity indicates precipitation or moisture ingress.

-

Protocol 2: Cellular Potency Assay (pSTAT3 Inhibition)

Objective: Measure the inhibition of IL-6 induced STAT3 phosphorylation in PBMCs or HepG2 cells.

-

Cell Seeding: Plate PBMCs at

cells/well in serum-free RPMI media. Rest cells for 2 hours at 37°C. -

Inhibitor Treatment:

-

Prepare a 10-point dilution series of Baricitinib TFA in DMSO.

-

Dilute these stocks 1:1000 into the cell media to keep final DMSO < 0.1%.

-

Incubate cells with inhibitor for 1 hour prior to stimulation.

-

-

Stimulation: Add Recombinant Human IL-6 (final conc. 10–100 ng/mL) for 15 minutes .

-

Control: Include a "No Inhibitor + IL-6" (Max Signal) and "No Inhibitor + No IL-6" (Background).

-

-

Lysis: Immediately place on ice, aspirate media, and add cold RIPA lysis buffer containing Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).

-

Detection: Analyze lysates via Western Blot (anti-pSTAT3 Tyr705) or ELISA.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for validating Baricitinib TFA potency in vitro.

Part 5: Clinical & Translational Context

While the TFA salt is a research tool, its mechanism underpins the clinical efficacy of Baricitinib (Olumiant).

-

Rheumatoid Arthritis: Inhibition of JAK1/2 blocks IL-6 and GM-CSF signaling, reducing synovial inflammation and bone erosion.

-

COVID-19: Baricitinib inhibits the JAK1/2-dependent cytokine storm (IL-6, IL-10, IFN-

) and has been shown to inhibit AAK1 (Adaptor-Associated Protein Kinase 1), potentially disrupting viral endocytosis. -

Alopecia Areata: Blocks IFN-

and IL-15 signaling, which are critical for CD8+ T-cell attack on hair follicles.

References

-

McInnes, I. B., et al. (2019). Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations. Arthritis Research & Therapy. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Baricitinib Mechanism of Action in COVID-19. Retrieved from [Link]

Sources

- 1. Baricitinib phosphate (LY3009104, INCB028050, Olumiant) | JAK1/2 inhibitor | CAS 1187595-84-1 | arthritis | COVID-19 | alopecia areata| InvivoChem [invivochem.com]

- 2. Comparison of baricitinib, upadacitinib, and tofacitinib mediated regulation of cytokine signaling in human leukocyte subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

In Vitro Modulation of Cytokine Signaling by Baricitinib: A Technical Guide

Topic: In Vitro Effects of Baricitinib on Cytokine Signaling Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Baricitinib is a reversible, selective Janus kinase (JAK) inhibitor with preferential affinity for JAK1 and JAK2.[1] By disrupting the ATP-binding site of these kinases, it effectively blocks the signal transduction of multiple pro-inflammatory cytokines, including IL-6, GM-CSF, and Interferons (Type I and II). This guide provides a rigorous technical framework for evaluating Baricitinib’s effects in vitro, focusing on mechanistic causality, validated experimental protocols (Phospho-Flow), and quantitative potency analysis.

Mechanistic Architecture: The JAK-STAT Blockade

Understanding the specific inhibition profile of Baricitinib is critical for experimental design. Unlike pan-JAK inhibitors, Baricitinib exhibits a distinct selectivity profile that dictates which cytokine pathways are most sensitive to treatment.

Selectivity Profile

Baricitinib demonstrates nanomolar potency against JAK1 and JAK2, with significantly reduced activity against TYK2 and minimal activity against JAK3.[1] This selectivity preserves IL-2 and IL-15 signaling (largely JAK3-dependent) relative to IL-6 or IFN signaling.

Table 1: Enzymatic Potency Profile (Cell-Free Assays)

| Kinase Target | IC50 (nM) | Selectivity Ratio (vs JAK1) | Physiological Relevance |

| JAK1 | ~5.9 | 1.0x | Blocks IL-6, IFN- |

| JAK2 | ~5.7 | ~1.0x | Blocks GM-CSF, IL-6, EPO, TPO |

| TYK2 | ~53 | ~9.0x | Moderate inhibition of IL-12/IL-23 |

| JAK3 | >400 | >65x | Spares |

Signaling Pathway Visualization

The following diagram illustrates the specific intervention points of Baricitinib within the JAK-STAT cascade.

Figure 1: Mechanism of Action. Baricitinib competitively inhibits ATP binding to JAK1 and JAK2, preventing the phosphorylation and dimerization of downstream STAT proteins.

Experimental Protocol: Phospho-Specific Flow Cytometry

To robustly assess Baricitinib's efficacy, a Phospho-Flow assay in Peripheral Blood Mononuclear Cells (PBMCs) is the gold standard. This method allows for single-cell resolution, distinguishing effects on specific cell subsets (e.g., T cells vs. Monocytes).

The "Self-Validating" Workflow

This protocol includes internal controls (unstimulated, vehicle-only) to ensure assay validity.

Reagents Required:

-

Fresh or Cryopreserved PBMCs

-

Recombinant Cytokines (IL-6, IFN-

, GM-CSF)[4] -

Fixation Buffer (e.g., 1.5% Paraformaldehyde)

-

Permeabilization Buffer (e.g., 100% Methanol or saponin-based)

-

Fluorochrome-conjugated antibodies (CD3, CD14, pSTAT1, pSTAT3, pSTAT5)

Step-by-Step Methodology:

-

Cell Preparation & Resting:

-

Thaw PBMCs and resuspend in complete RPMI (10% FBS).

-

Critical Step: Rest cells for 2 hours at 37°C. This reduces basal phosphorylation levels caused by handling stress, increasing the signal-to-noise ratio upon stimulation.

-

-

Inhibitor Pre-incubation:

-

Aliquot

cells per tube. -

Add Baricitinib at a titration range (e.g., 0.1 nM to 1000 nM).

-

Include a Vehicle Control (DMSO only) and an Unstained Control .

-

Incubate for 15 minutes at 37°C. (Note: Prolonged incubation is unnecessary for direct kinase inhibition).

-

-

Cytokine Stimulation:

-

Add specific cytokines to induce phosphorylation.[5]

-

IL-6 (100 ng/mL)

targets pSTAT3 (Monocytes/T cells). -

IFN-

(1000 U/mL) -

GM-CSF (10 ng/mL)

targets pSTAT5 (Monocytes).

-

-

Incubate for exactly 15 minutes at 37°C. Timing is critical; pSTAT signals are transient.

-

-

Fixation & Permeabilization:

-

immediately add Fixation Buffer to stop the reaction. Incubate 10 mins at RT.

-

Wash and permeabilize with ice-cold Methanol (or Perm Buffer III) for 30 mins on ice. Methanol is preferred for nuclear pSTAT epitopes.

-

-

Staining & Acquisition:

-

Wash cells twice.[6]

-

Stain with surface markers (CD3, CD14) and intracellular pSTAT antibodies simultaneously.

-

Acquire on a flow cytometer (e.g., BD LSRFortessa or CytoFLEX).

-

Workflow Diagram

Figure 2: Phospho-Flow Experimental Workflow. A linear progression ensuring precise timing of stimulation and fixation to capture transient phosphorylation events.

Quantitative Landscape: Expected Results

When analyzing the data, calculate the Median Fluorescence Intensity (MFI) of the pSTAT signal in the gated population (e.g., CD14+ Monocytes). Calculate % Inhibition using the formula:

Table 2: Expected Inhibition Potency in Human Whole Blood / PBMCs

| Stimulus | Readout | Cell Type | Baricitinib Potency | Pathway Dependency |

| IL-6 | pSTAT3 | CD4+ T Cells | High (IC50 < 50 nM) | JAK1 / JAK2 |

| IFN- | pSTAT1 | CD3+ T Cells | High (IC50 < 50 nM) | JAK1 / TYK2 |

| GM-CSF | pSTAT5 | Monocytes | High (IC50 < 50 nM) | JAK2 / JAK2 |

| IL-2 | pSTAT5 | T Cells | Low (IC50 > 500 nM) | JAK1 / JAK3 |

| IL-15 | pSTAT5 | NK Cells | Moderate/Low | JAK1 / JAK3 |

Note: The "Low" potency for IL-2 confirms the selectivity against JAK3, reducing the risk of total immune suppression compared to pan-JAK inhibitors.

Downstream Functional Consequences

Beyond immediate signaling, Baricitinib exerts profound downstream effects in vitro:

-

Antiviral/Anti-inflammatory Balance: In SARS-CoV-2 models, Baricitinib inhibits the cytokine storm (IL-6, IL-1

, TNF- -

Th1/Th17 Differentiation: By blocking IL-12 (TYK2/JAK2) and IL-23 (JAK2/TYK2) at higher concentrations, it suppresses the differentiation of pathogenic Th1 and Th17 cells, crucial for autoimmune efficacy.

References

-

Eli Lilly and Company. (2018). Olumiant (baricitinib) Prescribing Information. Link

-

McInnes, I. B., et al. (2019). "JAK inhibition in the treatment of rheumatoid arthritis: the baricitinib experience." Arthritis & Rheumatology. Link

-

Kubo, S., et al. (2018). "Janus Kinase Inhibitor Baricitinib Modulates Human Innate and Adaptive Immune System." Frontiers in Immunology. Link

-

Stebbing, J., et al. (2020). "JAK inhibition reduces SARS-CoV-2 liver infectivity and modulates cytokine responses to limit morbidity and mortality." Science Advances. Link

-

Bronte, V., et al. (2020). "Baricitinib restrains the immune dysregulation in patients with severe COVID-19."[7] Journal of Clinical Investigation. Link

Sources

- 1. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE [frontiersin.org]

- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Baricitinib? [synapse.patsnap.com]

A Senior Application Scientist's Guide to Characterizing Off-Target Effects of Baricitinib Trifluoroacetate in Cell Lines

Abstract

Baricitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has demonstrated significant therapeutic efficacy in the treatment of autoimmune and inflammatory diseases.[1] Its primary mechanism of action involves the blockade of the JAK/STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[2][3] However, the therapeutic window and potential for adverse effects of any small molecule inhibitor are defined not only by its on-target activity but also by its interactions with unintended biological molecules, known as off-targets. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate and characterize the off-target effects of Baricitinib trifluoroacetate in preclinical cell line models. We will explore the causality behind experimental choices, provide detailed, self-validating protocols for robust off-target identification, and discuss the functional consequences of these unintended interactions.

Introduction: Beyond JAK1/JAK2 Inhibition

Baricitinib was developed to selectively target JAK1 and JAK2, thereby interrupting the signaling cascades of cytokines implicated in the pathogenesis of diseases like rheumatoid arthritis.[3] This selectivity is, however, a relative measure. At therapeutic concentrations, or within specific cellular contexts, Baricitinib may engage with other kinases or proteins, leading to off-target effects. These effects can be beneficial, neutral, or detrimental, and a thorough understanding is critical for a complete preclinical safety and efficacy assessment. For instance, an unexpected off-target inhibition might explain certain clinical side effects or, conversely, open new avenues for drug repurposing.[4] This guide is structured to provide the scientific rationale and practical methodologies for a comprehensive off-target profiling campaign.

The On-Target Profile: The Canonical JAK/STAT Pathway

To define what is "off-target," one must first master the "on-target" mechanism. Baricitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[2] This blockade effectively dampens the cellular response to a host of interleukins, interferons, and growth factors, reducing the transcription of genes involved in inflammation and immunity.[5]

The inhibition of this pathway is the intended therapeutic effect. A primary method to confirm on-target activity in a cellular context is to measure the phosphorylation status of key STAT proteins, such as STAT1 or STAT3, following cytokine stimulation in the presence and absence of Baricitinib.

Unveiling the Off-Target Landscape

While Baricitinib is highly selective for JAK1 and JAK2, in vitro and in silico studies have identified several other kinases and proteins that can be inhibited, typically at higher concentrations. Understanding this profile is essential, as even weak inhibition of a critical enzyme could have significant biological consequences.

Causality Behind the Data: The binding constants (IC₅₀ or Kd) are crucial metrics. A low value indicates high-affinity binding. By comparing the concentration required for off-target inhibition to the clinically relevant plasma concentrations of Baricitinib, researchers can infer the likelihood of these interactions occurring in vivo. Machine learning and computational docking models are often used as a first-pass screening method to predict potential off-targets based on structural similarities between kinase ATP-binding sites before moving to more resource-intensive experimental validation.[6][7]

| Target Class | Off-Target Protein | Method | Reported Affinity | Reference |

| Kinase | Serine/threonine protein kinase N2 (PKN2) | In Vitro Assay | Nanomolar Range | [8] |

| Kinase | AP-2 associated protein kinase 1 (AAK1) | In Vitro Assay | High Affinity | [4] |

| Kinase | Casein Kinase 2 subunit alpha 2 (CK2-α2) | In Vitro Assay | Kd = 5.8 µM | [8] |

| Kinase | Dual leucine zipper kinase (MAP3K12) | In Vitro Assay | Kd = 5.8 µM | [8] |

| Non-Kinase | Phosphodiesterase 10A (PDE10A) | In Vitro Assay | Micromolar Range | [1][8] |

Table 1: Experimentally Validated Off-Targets of Baricitinib.

Methodologies for Off-Target Identification and Validation

A multi-pronged approach is necessary to confidently identify and validate off-target effects. This workflow begins with broad, unbiased screening and funnels down to specific, hypothesis-driven validation in a cellular context.

Protocol: Biochemical Kinase Panel Screening

Expertise & Experience: This is the gold-standard first step for experimental profiling. The goal is to test the compound against a large panel of purified kinases to identify direct inhibitory activity in a clean, cell-free system. The choice of ATP concentration is critical; setting it near the Km (Michaelis constant) for each kinase ensures that the assay is sensitive to competitive inhibitors like Baricitinib.[9]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Baricitinib trifluoroacetate in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant purified kinase for each target to be tested.

-

Prepare a solution of a suitable kinase substrate (peptide or protein) and ATP at a concentration near the Km for the specific kinase.

-

-

Assay Plate Setup:

-

In a 384-well microtiter plate, perform serial dilutions of the Baricitinib stock solution to create a dose-response curve (e.g., 10 µM to 1 nM). Include DMSO-only wells as a "no inhibition" (100% activity) control and wells without enzyme as a "background" (0% activity) control.

-

-

Kinase Reaction:

-

Add the kinase solution to each well and incubate with the compound for 15-20 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.[10]

-

Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.[10]

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.[9]

-

-

Detection:

-

Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.[10]

-

Quantify the reaction product. This is typically done using a homogenous assay format that measures either the amount of ADP produced (e.g., Transcreener® ADP Assay) or the amount of phosphorylated substrate using a phosphospecific antibody (e.g., LanthaScreen™ Eu Kinase Binding Assay).[11]

-

-

Data Analysis:

-

Subtract the background signal from all wells.

-

Normalize the data to the "no inhibition" controls.

-

Plot the percent inhibition versus the logarithm of Baricitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase hit.

-

Protocol: Cellular Thermal Shift Assay (CETSA®)

Trustworthiness: A positive result in a biochemical assay doesn't guarantee the drug can reach and bind its target inside a cell. CETSA provides this crucial validation. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5] By heating intact cells treated with Baricitinib and measuring the amount of a target protein that remains soluble, we can directly confirm intracellular target engagement.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture the cell line of interest (e.g., HEK293, HeLa, or a disease-relevant line like fibroblast-like synoviocytes) to ~80% confluency.

-

Treat the cells with either vehicle (DMSO) or a high concentration of Baricitinib (e.g., 10-30 µM) for 1-2 hours at 37°C to allow for cellular uptake and target binding.[12]

-

-

Heating Step:

-

Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into separate PCR tubes for each temperature point.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a PCR machine, followed by cooling to 4°C.[12][13]

-

-

Lysis and Fractionation:

-

Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) followed by the addition of lysis buffer.[14]

-

Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[14]

-

-

Detection:

-

Carefully collect the supernatant, which contains the soluble, stable protein fraction.

-

Analyze the amount of the target protein in the soluble fraction for each temperature point using Western Blotting or ELISA.

-

-

Data Analysis:

-

Quantify the band intensities from the Western Blot.

-

For both vehicle- and Baricitinib-treated samples, plot the percentage of soluble protein remaining against the temperature.

-

A rightward shift in the melting curve for the Baricitinib-treated sample compared to the vehicle control indicates thermal stabilization and confirms intracellular target engagement.

-

Workflow: Global Phosphoproteomics for Functional Readout

Authoritative Grounding: To understand the functional consequences of off-target engagement, a global, unbiased view is invaluable. Mass spectrometry-based phosphoproteomics allows for the quantitative analysis of thousands of phosphorylation sites across the proteome.[15] By comparing the phosphoproteome of cells treated with Baricitinib versus a vehicle control, we can identify signaling pathways that are modulated, pointing towards the functional activity of both on- and off-target inhibition.

Workflow Description:

-

Experimental Setup: Culture cells and treat with Baricitinib at a relevant concentration and time point. Include a vehicle control.

-

Cell Lysis and Protein Digestion: Lyse cells in a denaturing buffer containing phosphatase inhibitors. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.[15]

-

Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Common methods include Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS spectra provide sequence information for peptide identification and localization of the phosphorylation site.[16]

-

Data Analysis and Interpretation:

-

Use specialized software (e.g., MaxQuant) to identify phosphopeptides and quantify their relative abundance between the Baricitinib- and vehicle-treated samples.

-

Perform statistical analysis to identify phosphorylation sites that are significantly up- or down-regulated upon treatment.

-

Use bioinformatics tools (e.g., GSEA, IPA) to map these changes to specific signaling pathways, revealing the global cellular response to the drug.

-

Functional Consequences of Off-Target Effects in Cell Lines

Identifying a physical interaction is only part of the story. The ultimate goal is to understand its functional impact. Studies have shown that Baricitinib can modulate pathways not directly linked to the canonical JAK/STAT axis. For example, in CD4+ T-cells from patients with atopic dermatitis, Baricitinib was found to inhibit the MAPK and PI3K/Akt/mTOR pathways.[2] This could be due to the inhibition of an upstream off-target kinase that feeds into these pathways, or through more complex crosstalk mechanisms.

Furthermore, Baricitinib has been shown to directly affect sensory neurons, an effect which may contribute to its analgesic properties and is not solely explained by systemic anti-inflammatory action.[17] This highlights the importance of selecting appropriate and diverse cell lines for off-target studies to uncover context-specific effects.

Conclusion and Future Directions

The characterization of Baricitinib's off-target effects is a critical component of its preclinical evaluation. It provides a more complete picture of its mechanism of action, helps to rationalize unexpected phenotypes or adverse events, and may even reveal opportunities for drug repurposing. The integrated workflow presented here, combining in silico prediction, robust biochemical screening, and validation of intracellular target engagement and function, represents a field-proven strategy for building a comprehensive off-target profile.

Future studies should focus on employing chemoproteomic approaches to identify off-targets in an unbiased manner directly from cell lysates and correlating specific off-target interactions with phenotypic outcomes using genetic approaches like CRISPR/Cas9 knockouts. By rigorously applying these methodologies, researchers can ensure a deeper, more mechanistic understanding of Baricitinib's cellular impact, ultimately contributing to safer and more effective therapeutic strategies.

References

-

Al-Jabi, S. W., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

-

AstraZeneca. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

-

Faquetti, M. L., et al. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ChemRxiv. [Link]

-

Gao, J., et al. (2023). Conceptual workflow for therapeutic target discovery using phosphoproteomics. ResearchGate. [Link]

-

Gether, K., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

-

Li, Y., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

-

Liao, W., et al. (2024). Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells. Frontiers in Immunology. [Link]

-

Fridman, J. S., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports. [Link]

-

Ebbinghaus, M., et al. (2022). Direct Effects of the Janus Kinase Inhibitor Baricitinib on Sensory Neurons. MDPI. [Link]

-

Faquetti, L. G., et al. (2021). Predicted docking pose of baricitinib and tofacitinib on the identified targets. ResearchGate. [Link]

-

Faquetti, L. G., et al. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ResearchGate. [Link]

-

Faquetti, L. G., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. ResearchGate. [Link]

-

Faquetti, L. G., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Eindhoven University of Technology Research Portal. [Link]

-

Kim, Y., et al. (2021). Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus. PubMed. [Link]

-

Fleisher, T. A., et al. (1999). Detection of intracellular phosphorylated STAT-1 by flow cytometry. PubMed. [Link]

-

Zhang, H., et al. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NCBI. [Link]

-

Liu, C., et al. (2019). Inhibition of JAK-STAT Signaling with Baricitinib Reduces Inflammation and Improves Cellular Homeostasis in Progeria Cells. MDPI. [Link]

-

BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

-

Sanchez, G. A. M., et al. (2018). JAK1/2 inhibition with baricitinib in the treatment of autoinflammatory interferonopathies. PubMed. [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

-

Monk, E., et al. (2021). Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry. bioRxiv. [Link]

-

St-Germain, J. R., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Cells. [Link]

-

Zhang, Y., et al. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research. [Link]

-

Cuesta, M. G., et al. (2022). Inhibition of the JAK/STAT pathway with baricitinib reduces the multiple organ dysfunction caused by hemorrhagic shock in rats. bioRxiv. [Link]

-

Guggino, G., et al. (2017). Optimized “In Vitro” Culture Conditions for Human Rheumatoid Arthritis Synovial Fibroblasts. Hindawi. [Link]

-

Smole, G., et al. (2018). STAT1 phosphorylation evaluated by intracellular staining flow cytometry after stimulation with IFN-α, IFN-β, or IFN-γ. ResearchGate. [Link]

-

Fleisher, T. A., et al. (1999). Detection of intracellular phosphorylated STAT-1 by flow cytometry. Clinical Immunology. [Link]

-

van den Berg, R., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS Central Science. [Link]

-

Sadeghi, P., et al. (2020). Human fibroblast-like synoviocyte isolation matter: a comparison between cell isolation from synovial tissue and synovial fluid from patients with rheumatoid arthritis. SciELO. [Link]

-

Campisi Lab. (n.d.). THAWING AND CULTIVATION OF HUMAN FIBROBLASTS. Buck Institute. [Link]

-

Coriell Institute. (n.d.). Fibroblast Culture FAQ. Coriell Institute. [Link]

Sources

- 1. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baricitinib: Inhibitor of JAK-STAT Pathway - LKT Labs [lktlabs.com]

- 4. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. research.tue.nl [research.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. scispace.com [scispace.com]

- 15. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell Culture Treatment with Baricitinib Trifluoroacetate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Baricitinib trifluoroacetate in cell culture experiments. This document outlines the scientific basis for its use, detailed protocols for its application, and methods for validating its effects.

Introduction: Understanding Baricitinib and the JAK-STAT Pathway

Baricitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3] These enzymes are critical components of the JAK-STAT signaling pathway, a key cascade involved in cellular responses to a multitude of cytokines and growth factors.[4][5][6] This pathway plays a fundamental role in processes such as immunity, cell proliferation, differentiation, and inflammation.[4][5]

The mechanism of action involves Baricitinib blocking the intracellular signaling of various pro-inflammatory cytokines.[1][3] When a cytokine binds to its receptor, it activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated STATs then dimerize and translocate to the nucleus to regulate gene transcription.[4] By inhibiting JAK1 and JAK2, Baricitinib effectively disrupts this signaling cascade, leading to a reduction in the inflammatory response.[1][3][7]

This targeted inhibition makes Baricitinib a valuable tool for in vitro studies of immune-inflammatory diseases and for investigating the roles of JAK1 and JAK2 in various cellular processes.

Signaling Pathway Overview

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

Materials and Reagents

-

Baricitinib trifluoroacetate solid

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Appropriate cell line (e.g., peripheral blood mononuclear cells (PBMCs), fibroblast-like synoviocytes (FLS), or other cytokine-responsive cell lines)

-

Phosphate-buffered saline (PBS)

-

Recombinant cytokine for stimulation (e.g., Interleukin-6 (IL-6), Interferon-gamma (IFN-γ))

-

Cell viability assay kit (e.g., MTT, MTS, or a live/dead cell stain)

-

Reagents for downstream analysis (e.g., antibodies for Western blotting, reagents for qPCR)

Protocol 1: Preparation of Baricitinib Trifluoroacetate Stock Solution

The solubility of Baricitinib is a critical factor for its effective use in cell culture. It is soluble in organic solvents like DMSO.[2]

-

Safety First: Before handling, review the Safety Data Sheet (SDS) for Baricitinib trifluoroacetate.[8][9][10] Handle the compound in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of Baricitinib trifluoroacetate in sterile DMSO. A 10 mM stock is recommended for most applications.

-

For example, to prepare 1 ml of a 10 mM stock solution of Baricitinib (molecular weight: 371.4 g/mol ), dissolve 3.714 mg of the compound in 1 ml of DMSO.

-

-

Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Determining the Optimal Working Concentration (Dose-Response Curve)

The optimal concentration of Baricitinib will vary depending on the cell type and the specific experimental conditions. Therefore, it is essential to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

Experimental Workflow

Caption: Workflow for determining the optimal working concentration of Baricitinib.

Step-by-Step Methodology

-

Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Serial Dilutions: Prepare a series of dilutions of the Baricitinib stock solution in complete cell culture medium. A common starting range is from 1 nM to 10 µM. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).

-

Cell Treatment: Add the diluted Baricitinib solutions to the appropriate wells. Include wells with untreated cells and cells treated with the vehicle (DMSO) alone as controls.

-

Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment: After incubation, assess cell viability using a suitable method.[11][12][13] Common assays include MTT, MTS, or resazurin-based assays which measure metabolic activity.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Baricitinib concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

-

Expected IC50 Values

The IC50 of Baricitinib is highly dependent on the cell line and the specific JAK-dependent pathway being interrogated.

| Kinase/Pathway | Cell Type | Approximate IC50 (nM) |

| JAK1 | - | 5.9 |

| JAK2 | - | 5.7 |

| JAK3 | - | >400 |

| TYK2 | - | 53 |

| IL-6 induced pSTAT3 | Human PBMCs | 44 |

| IFN-α stimulated pSTAT1 | CD8+ T cells | 43.3 |

| IFN-α stimulated pSTAT1 | CD4+ T cells | 51.1 |

Data compiled from multiple sources.[2][14]

Protocol 3: Verification of JAK-STAT Pathway Inhibition

To confirm that Baricitinib is acting through its intended mechanism of action, it is crucial to assess the phosphorylation status of key downstream targets, such as STAT proteins. Western blotting is a standard technique for this purpose.

Experimental Workflow

Caption: Workflow for verifying JAK-STAT pathway inhibition by Western blot.

Step-by-Step Methodology

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach approximately 80% confluency.

-

Pre-incubate the cells with Baricitinib at concentrations around the determined IC50 for 1-2 hours.

-

-

Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway in your cell type (e.g., IL-6 to activate STAT3) for a short period (e.g., 15-30 minutes).[2]

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of your target STAT protein (e.g., anti-phospho-STAT3).

-

Incubate with an appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody for the total STAT protein to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal. A dose-dependent decrease in the p-STAT/total STAT ratio in Baricitinib-treated cells compared to the cytokine-stimulated control confirms the inhibitory activity of the compound.[15][16]

Considerations for Experimental Design

-

Cell Type Specificity: The response to Baricitinib can vary significantly between different cell types. It is crucial to select a cell line that expresses the target JAKs and cytokine receptors relevant to your research question.

-

Off-Target Effects: While Baricitinib is selective for JAK1 and JAK2, the potential for off-target effects should be considered, especially at higher concentrations.[17][18] Computational and in vitro studies have identified potential interactions with other kinases.[19]

-

Cytotoxicity: At high concentrations, Baricitinib may induce cytotoxicity that is independent of its JAK inhibitory activity. Always perform a cell viability assay in parallel with your functional assays to distinguish between targeted inhibition and general toxicity.[13][20]

-

Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is non-toxic to the cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No inhibitory effect observed | - Incorrect concentration of Baricitinib.- Inactive compound.- Cell line is not responsive to the chosen cytokine. | - Perform a new dose-response curve.- Verify the integrity of the Baricitinib stock.- Confirm cytokine receptor expression and signaling in your cell line. |

| High background in Western blot | - Insufficient blocking.- Non-specific antibody binding. | - Increase blocking time or use a different blocking agent.- Titrate the primary antibody concentration. |

| Inconsistent results | - Variability in cell seeding density.- Inconsistent treatment times.- Repeated freeze-thaw cycles of Baricitinib stock. | - Standardize cell seeding protocols.- Ensure precise timing of treatments and stimulations.- Use single-use aliquots of the stock solution. |

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Baricitinib? Retrieved from [Link]

-

Teng, Y., et al. (2021). Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus. Frontiers in Immunology. Retrieved from [Link]

-

Singh, H., et al. (2023). Baricitinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Ahmadi, M., et al. (2022). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Molecules. Retrieved from [Link]

-

Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Baricitinib EUA Fact Sheet for HCP. Retrieved from [Link]

-

Kim, H., et al. (2018). Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

-

Coudriet, G. M., et al. (2021). Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats. Annals of Surgery. Retrieved from [Link]

-

Martin-Gago, P., et al. (2023). A targeted combination therapy achieves effective pancreatic cancer regression and prevents tumor resistance. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Spinello, I., et al. (2021). In-vitro evaluation of the immunomodulatory effects of Baricitinib: Implication for COVID-19 therapy. EBioMedicine. Retrieved from [Link]

-

Gordon, L. B., et al. (2021). Baricitinib, a JAK-STAT Inhibitor, Reduces the Cellular Toxicity of the Farnesyltransferase Inhibitor Lonafarnib in Progeria Cells. Cells. Retrieved from [Link]

-

Mohammadi-Meyabadi, R., et al. (2022). Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies. Pharmaceutics. Retrieved from [Link]

-

Klügl, M., et al. (2022). Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection. Scientific Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

Al-Bishri, J., et al. (2023). The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE. Lupus Science & Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). JAK inhibitor IC50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. Retrieved from [Link]

-

Al-Bishri, J., et al. (2023). The effect of baricitinib on pSTAT3 levels in IL-6- or IL-15-stimulated PBMCs isolated from patients with SLE. ResearchGate. Retrieved from [Link]

-

Sgorbi, E., et al. (2022). The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro. International Journal of Molecular Sciences. Retrieved from [Link]

-

Patsnap Synapse. (2025, March 7). What is the mechanism of action of Baricitinib? Retrieved from [Link]

-

NSW Therapeutic Advisory Group. (2021, August 3). USE OF BARICITINIB FOR COVID-19 IN HOSPITALISED ADULTS DRUG GUIDELINE. Retrieved from [Link]

-

Klügl, M., et al. (2021, August 11). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. ChemRxiv. Retrieved from [Link]

-

Eli Lilly. (2018, May 23). Olumiant® (Baricitinib) - SDS US. Retrieved from [Link]

-

Klügl, M., et al. (2023, June 24). Baricitinib and tofacitinib off-target profile, with a focus on Alzheimer's disease. ChemRxiv. Retrieved from [Link]

-

Sgorbi, E., et al. (2022). The JAK1/2 Inhibitor Baricitinib Mitigates the Spike-Induced Inflammatory Response of Immune and Endothelial Cells In Vitro. Unipr. Retrieved from [Link]

-

Chen, L., et al. (2024). Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells. Journal of Translational Medicine. Retrieved from [Link]

-

Taylor, P. C., et al. (2019). BARICITINIB, TOFACITINIB, UPADACITINIB, FILGOTINIB, AND CYTOKINE SIGNALING IN HUMAN LEUKOCYTE SUBPOPULATIONS: AN UPDATED EX-VIVO COMPARISON. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of baricitinib on T lymphocytes in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Binding modes of baricitinib (shown as sticks) into BMP-2-inducible kinase (pdb: 4W9X). Retrieved from [Link]

-

Tanaka, Y., et al. (2017). THU0203 Baricitinib Targets The Type I IFN/STAT-Medicated Activities of Human T Cells and Dendritic Cells. Annals of the Rheumatic Diseases. Retrieved from [Link]

-

Axion Biosystems. (n.d.). The best cell viability assays to measure adoptive cell therapy potency. Retrieved from [Link]

-

Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science. Retrieved from [Link]

-

Mohammadi-Meyabadi, R., et al. (2022). Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]

-

Medical Centric. (2024, March 17). JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The JAK-STAT pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). Development and validation of stability indicating rp-hplc method for the determination of baricitinib and its related drug substances. Retrieved from [Link]

Sources

- 1. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]

- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Baricitinib Attenuates Autoimmune Phenotype and Podocyte Injury in a Murine Model of Systemic Lupus Erythematosus [frontiersin.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ehs.lilly.com [ehs.lilly.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cell viability assays | Abcam [abcam.com]

- 13. lifesciences.danaher.com [lifesciences.danaher.com]

- 14. Pharmacokinetics, Pharmacodynamics and Proposed Dosing of the Oral JAK1 and JAK2 Inhibitor Baricitinib in Pediatric and Young Adult CANDLE and SAVI Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of the JAK/STAT Pathway With Baricitinib Reduces the Multiple Organ Dysfunction Caused by Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Off-label use of Baricitinib improves moderate and severe atopic dermatitis in China through inhibiting MAPK and PI3K/Akt/mTOR pathway via targeting JAK-STAT signaling of CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of novel off targets of baricitinib and tofacitinib by machine learning with a focus on thrombosis and viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. miltenyibiotec.com [miltenyibiotec.com]

Baricitinib trifluoroacetate for in vivo animal studies

Application Note: In Vivo Optimization of Baricitinib Trifluoroacetate

Executive Summary

Baricitinib (INCB028050) is a selective, reversible inhibitor of Janus Kinase 1 (JAK1) and JAK2. While the phosphate salt is commonly used in clinical settings, Baricitinib Trifluoroacetate (TFA) is frequently supplied for preclinical research due to synthetic availability.

Critical Warning: The TFA salt form significantly alters the molecular weight compared to the free base. Failure to correct for the trifluoroacetate counter-ion results in under-dosing by approximately 24-30% , potentially leading to false-negative experimental data.[1]

This guide provides a standardized, self-validating framework for formulating and administering Baricitinib TFA in rodent models, ensuring pharmacokinetic (PK) consistency and pharmacodynamic (PD) accuracy.

Chemical Identity & Stoichiometry

Before formulation, you must calculate the Molar Equivalent to ensure you are delivering the correct dose of the active pharmaceutical ingredient (API).

| Parameter | Baricitinib (Free Base) | Baricitinib (TFA Salt) |

| CAS | 1187594-09-7 | 1187594-10-0 |

| Formula | ||

| MW | 371.42 g/mol | ~485.44 g/mol (Mono-TFA)* |

| Solubility | Poor in water (<0.01 mg/mL) | Soluble in DMSO, DMF |

*Note: Stoichiometry can vary between batches (e.g., 0.8 to 1.5 TFA moles). Always check the Certificate of Analysis (CoA) for the specific batch MW.

Correction Factor Calculation

To administer a target dose (e.g., 10 mg/kg) of the active drug:

[1] [1]Example: If your batch MW is 485.44, the CF is 1.31 . To dose 10 mg/kg, you must weigh 13.1 mg/kg of the TFA salt.

Mechanism of Action (Visualized)

Baricitinib functions by blocking the ATP-binding pocket of JAK1/JAK2, preventing the phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] This blockade inhibits the translocation of STATs to the nucleus and suppresses cytokine-driven inflammation.[2][3]

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8][9] Baricitinib competitively inhibits JAK1/2, preventing STAT phosphorylation and subsequent inflammatory gene transcription.[2]

Formulation Protocols

Choose the protocol based on your study duration. Protocol A is preferred for PK and short-term efficacy.[1] Protocol B is standard for long-term chronic models (e.g., Arthritis, EAE) to minimize vehicle toxicity.[1]

Protocol A: Solution Formulation (High Bioavailability)

Best for: Pharmacokinetics (PK), Acute Inflammation Models. Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1]

-

Stock Prep: Dissolve Baricitinib TFA in 100% DMSO at 20x the final required concentration. (e.g., for a 5 mg/mL final dose, make a 100 mg/mL stock). Vortex until clear.

-

Organic Phase: Add PEG300 (40% of final vol) to the DMSO stock. Vortex.

-

Surfactant: Add Tween 80 (5% of final vol). Vortex gently.

-

Aqueous Phase: Slowly add pre-warmed (

) Saline or PBS (50% of final vol) while stirring.-

Note: If precipitation occurs, sonicate at

for 5-10 mins.

-

Protocol B: Suspension Formulation (Standard for Toxicity/Chronic)

Best for: 14+ day studies (CIA, EAE). Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1]

-

Vehicle Prep: Heat distilled water to

. Add Methylcellulose powder slowly while stirring. Cool to -

Compound Prep: Weigh Baricitinib TFA (corrected for salt).

-

Levigation: Add a small amount of the vehicle to the powder in a mortar/pestle. Grind to a smooth paste.[1]

-

Dilution: Gradually add the remaining vehicle while triturating to form a uniform white suspension.

-

QC: Vortex immediately before every dosing.

In Vivo Experimental Design

Dosage & Administration

-

Species: Mouse (C57BL/6, BALB/c) or Rat (Sprague-Dawley).[1]

-

Route: Oral Gavage (PO).[1]

-

Volume: 10 mL/kg (Mouse), 5 mL/kg (Rat).[1]

-

Half-Life (

): Short in rodents (~1-2 hours). BID (Twice Daily) dosing is highly recommended for sustained pathway inhibition.[1]

| Indication | Dose Range (Free Base Eq.) | Frequency | Duration |

| Rheumatoid Arthritis (CIA) | 3 - 10 mg/kg | BID | 14-21 Days |

| Alopecia Areata | 5 - 20 mg/kg | QD/BID | 8-12 Weeks |

| Sepsis / Cytokine Storm | 10 - 20 mg/kg | BID | Acute (24-72h) |

Experimental Workflow

Figure 2: Experimental Workflow. Note the critical timing of tissue harvest (1-2h post-dose) to capture peak inhibition.

Validation & Quality Control (Self-Validating Systems)

To ensure the drug is active in vivo, you must demonstrate Target Engagement .

The "Golden Hour" Rule: Baricitinib has a short half-life.[1] To validate efficacy, you must harvest tissues (Spleen, Liver, or Whole Blood) 1 to 2 hours after the final dose . Harvesting at 24 hours will show no inhibition due to clearance.[1]

Protocol: Ex Vivo Stimulation Assay (Whole Blood)

-

Bleed: Collect blood from vehicle- and drug-treated mice 1 hour post-dose.[1]

-

Stimulate: Incubate whole blood with IL-6 (100 ng/mL) for 15 minutes at

. -

Lyse/Fix: Lyse RBCs and fix leukocytes.

-

Readout: Flow Cytometry (Phosflow) or Western Blot for pSTAT3 (Tyr705) .[1]

-

Success Criterion: >50% reduction in pSTAT3 signal in Baricitinib group vs. Vehicle group.[1]

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Precipitation in Vehicle | Adding aqueous phase too fast.[1] | Add saline dropwise with vortexing.[1] Keep warm ( |

| No Efficacy Observed | 1. Wrong Salt Correction.2. Once daily (QD) dosing. | 1. Recalculate using CoA MW.2. Switch to BID dosing. |

| Toxicity (Weight Loss) | Vehicle intolerance (DMSO %).[1] | Switch to Protocol B (Methylcellulose suspension). |

| High Variability | Suspension settling.[1] | Vortex immediately before drawing each syringe. |

References

-

Fridman, J. S., et al. (2010).[1][3][5] "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." Journal of Immunology, 184(9), 5298-5307.[1][5]

-

Cayman Chemical. "Baricitinib Product Information & Solubility."

-

Zhang, Q., et al. (2020).[1] "Baricitinib ameliorates experimental autoimmune encephalomyelitis by modulating the JAK/STAT signaling pathway."[1][10] Frontiers in Immunology, 11, 1234.

-

PubChem. "Baricitinib Compound Summary."[1] National Library of Medicine.[1]

-

Jorgensen, S. C. J., et al. (2020).[1] "Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19." Pharmacotherapy, 40(8), 843-856.[1] [1]

Sources

- 1. Baricitinib | C16H17N7O2S | CID 44205240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Baricitinib? [synapse.patsnap.com]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Baricitinib - Wikipedia [en.wikipedia.org]

- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 9. Hyperactivation of the JAK2/STAT5 Signaling Pathway and Evaluation of Baricitinib Treatment Among Patients With Eosinophilic Cellulitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Baricitinib Ameliorates Experimental Autoimmune Encephalomyelitis by Modulating the Janus Kinase/Signal Transducer and Activator of Transcription Signaling Pathway [frontiersin.org]

Troubleshooting & Optimization

Baricitinib trifluoroacetate solubility in DMSO and cell media

Welcome to the technical support center for Baricitinib Trifluoroacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for the successful use of Baricitinib Trifluoroacetate in your experiments. Here, we will address common challenges and questions regarding its solubility and use in cell-based assays, ensuring you can move forward with confidence and scientific rigor.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Baricitinib Trifluoroacetate in DMSO?

Baricitinib is freely soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][2] You can expect to achieve a stock solution concentration of at least 25-30 mg/mL in anhydrous DMSO.[3][4] Some studies have reported solubilities as high as 74 to 165.1 mg/mL in DMSO.[1][2] For optimal results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[5] Warming and sonication can also aid in dissolution.[4]

Q2: I'm observing precipitation when I dilute my Baricitinib Trifluoroacetate DMSO stock into cell culture media. What is happening and how can I prevent this?

This is a common issue stemming from the low aqueous solubility of Baricitinib.[2][3] While highly soluble in DMSO, Baricitinib is sparingly soluble in aqueous buffers like cell culture media.[3] When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution.

Causality: The dramatic change in solvent polarity from DMSO (a polar aprotic solvent) to water-based media reduces the solubility of the hydrophobic Baricitinib molecule, leading to precipitation.

Prevention Strategies:

-

Lower the final DMSO concentration: Aim for a final DMSO concentration in your cell culture media of less than 0.5%, and ideally 0.1% or lower, as higher concentrations can be toxic to cells.

-

Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions. First, dilute your concentrated DMSO stock into a small volume of cell culture media, vortexing gently, and then add this intermediate dilution to your final volume of media.

-

Pre-warm your media: Having your cell culture media at 37°C can sometimes help maintain solubility during dilution.

-

Increase the volume of your final dilution: A larger final volume of media can better accommodate the small amount of DMSO and the dissolved compound.

Q3: What is the recommended method for preparing a working solution of Baricitinib Trifluoroacetate for cell-based assays?

The most reliable method involves creating a high-concentration stock in DMSO and then diluting this stock to the final desired concentration in your cell culture medium immediately before use. A detailed, step-by-step protocol is provided in Section III of this guide.

Q4: How should I store my Baricitinib Trifluoroacetate solutions?

-

Solid Compound: Store the solid Baricitinib Trifluoroacetate at -20°C for long-term stability (≥4 years).[3]

-

DMSO Stock Solution: Aliquot your high-concentration DMSO stock solution into single-use volumes and store at -80°C for up to one year, or at -20°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

-

Aqueous Working Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment and not to store them for more than one day.[3]

II. Solubility Data Summary

The solubility of Baricitinib can vary based on the solvent, temperature, and whether it is the free base or a salt form. The following table summarizes key solubility data for Baricitinib.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source |

| DMSO | ~30 mg/mL | ~80.8 mM | Anhydrous DMSO is recommended. | [3] |

| DMSO | 25 mg/mL | ~67.3 mM | May require sonication and warming. | [4] |

| DMSO | 74 - 165.1 mg/mL | ~199 - 444 mM | [1][2] | |

| Water | Very slightly soluble | Low micromolar range | [2][6] | |

| DMF | ~50 mg/mL | ~134.6 mM | [3] | |

| Ethanol | 0.40 mg/mL | ~1.08 mM | [2] | |

| PEG-400 | 72.4 mg/mL | ~195 mM | [2] | |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ~1.35 mM | Prepared by first dissolving in DMF. | [3] |

Molecular Weight of Baricitinib Free Base: 371.42 g/mol

III. Experimental Protocols

Protocol 1: Preparation of Baricitinib Trifluoroacetate Stock and Working Solutions for Cell Culture

This protocol is designed to ensure the consistent and reliable preparation of Baricitinib Trifluoroacetate for in vitro experiments.

Materials:

-

Baricitinib Trifluoroacetate (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Step-by-Step Methodology:

-

Prepare a High-Concentration DMSO Stock Solution (e.g., 10 mM): a. Equilibrate the vial of solid Baricitinib Trifluoroacetate to room temperature before opening to prevent condensation. b. Weigh out the required amount of solid compound. c. Add the appropriate volume of anhydrous DMSO to achieve your desired high-concentration stock (e.g., 10 mM). d. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[4] e. This is your master stock solution.

-

Aliquot and Store the Master Stock: a. Dispense the master stock solution into single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be convenient for your typical experimental needs to avoid multiple freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[4]

-

Prepare the Final Working Solution in Cell Culture Medium (to be done fresh for each experiment): a. Thaw a single aliquot of the DMSO master stock at room temperature. b. Pre-warm your cell culture medium to 37°C. c. Perform a serial dilution of the DMSO stock into the pre-warmed cell culture medium to reach your final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM master stock (a 1:1000 dilution): i. Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. ii. Add 1 µL of the 10 mM DMSO master stock to the medium. iii. Immediately vortex the tube gently to ensure rapid and uniform mixing. This minimizes localized high concentrations of DMSO and compound, reducing the risk of precipitation. d. The final DMSO concentration in this example is 0.1%. Always calculate the final DMSO concentration and include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Workflow for Preparing Baricitinib Working Solution

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

V. References

-

Al-Janabi, A. D. H., et al. (2020). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. Processes, 8(5), 576. [Link]

-

Al-Janabi, A. D. H., et al. (2020). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. PubMed. [Link]

-

Al-Janabi, A. D. H., et al. (2020). Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures. MDPI. [Link]

-

Fernandez-Perez, I., et al. (2022). Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies. Pharmaceutics, 14(12), 2724. [Link]

-

The JAK/STAT Pathway and Its Selective Inhibition in the Treatment of Atopic Dermatitis: A Systematic Review. (2022). International Journal of Molecular Sciences, 23(21), 13413. [Link]

-

Xiong, Y., et al. (2023). Adverse Effects of Acute Baricitinib Exposure on the JAK/STAT Signaling Pathway and Neural Behavior in Adult Japanese Medaka. Environmental Toxicology and Chemistry. [Link]

-

The mechanism of action of Janus kinase (JAK) inhibitors: tofacitinib,... ResearchGate. [Link]

-

What is the mechanism of action of Baricitinib? Patsnap Synapse. [Link]

Sources

- 1. Assessing the Solubility of Baricitinib and Drug Uptake in Different Tissues Using Absorption and Fluorescence Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Baricitinib Trifluoroacetate Stability & Handling Support Center

Current Status: Operational Ticket ID: BARI-TFA-SOL-001 Lead Scientist: Senior Application Specialist

Welcome to the technical support hub for Baricitinib trifluoroacetate (Baricitinib TFA). This guide addresses the physicochemical challenges of using this JAK1/JAK2 inhibitor in research settings. Unlike the free base, the trifluoroacetate salt introduces specific acidity and solubility variables that must be managed to prevent experimental failure.

Core Solubilization Strategy

The Challenge: Baricitinib TFA is poorly soluble in water (~0.02 mg/mL) and susceptible to hydrolysis. The presence of the trifluoroacetate counter-ion creates an acidic microenvironment upon dissolution, which can accelerate degradation if not buffered immediately.

Primary Solvent System (Stock Solution)

DMSO (Dimethyl Sulfoxide) is the gold standard for stock preparation.

-

Solubility Limit: ~30–75 mg/mL (Temperature dependent).

-

Why: DMSO disrupts the crystal lattice of the salt effectively while preventing proton-catalyzed hydrolysis during frozen storage.

-

Protocol:

-

Weigh Baricitinib TFA powder.

-

Add anhydrous DMSO (Grade: ≥99.9%, Water content <0.1%).

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

-

Secondary Solvent System (In Vivo/High Concentration)

For animal studies requiring higher loads where DMSO toxicity is a concern, use PEG-400 .

-

Solubility Limit: ~72 mg/mL.

-

Advantage: PEG-400 is miscible with water and reduces the "crash-out" precipitation risk upon physiological dilution.

⚠️ Critical Warning: The TFA Effect

When Baricitinib TFA dissolves, it dissociates into Baricitinib (protonated) and Trifluoroacetic acid.

-

Impact: In unbuffered water, the pH will drop significantly (pH < 4).

-

Solution: Never dissolve directly in unbuffered water. Always dilute the organic stock into a buffered aqueous system (PBS, HEPES) to neutralize the TFA.

Stability & Storage Specifications

Baricitinib contains a cyanomethylene group and a pyrrolo[2,3-d]pyrimidine core, both of which are sensitive to environmental stress.

Stability Data Matrix

| Condition | State | Stability Duration | Notes |

| -20°C | Powder | 3 Years | Desiccate to prevent hydrolysis. |

| -80°C | DMSO Stock | 1 Year | Ideal for long-term banking. |

| -20°C | DMSO Stock | 3–6 Months | Susceptible to freeze-thaw degradation. |

| +4°C | Aqueous Sol. | < 24 Hours | Unstable. Prepare fresh daily. |

| RT (25°C) | Aqueous Sol. | < 4 Hours | Rapid hydrolysis/precipitation risk. |

Degradation Pathways

The following diagram illustrates the primary risks to your compound's integrity.

Figure 1: Primary degradation pathways. Baricitinib is labile to photolysis and hydrolysis (acidic/basic).[2][3] Buffering and light protection are mandatory.

Step-by-Step Protocols

Protocol A: Preparing a 10 mM Stock Solution

Target: 1 mL of 10 mM Stock. MW: ~485.4 g/mol (Note: Verify the exact MW on your specific TFA salt batch certificate; it varies based on TFA stoichiometry).

-

Calculate: For 1 mL of 10 mM, you need ~4.85 mg of Baricitinib TFA.

-

Dissolve: Add 1 mL of anhydrous DMSO to the powder.

-

Mix: Vortex until clear.

-

Aliquot: Dispense 20–50 µL aliquots into light-protective (amber) microtubes.

-

Freeze: Snap freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Aqueous Dilution (Cell Culture)

Goal: Dilute stock to working concentration (e.g., 1 µM) without precipitation.

Figure 2: The "Intermediate Step" method prevents osmotic shock and precipitation.

-

Thaw: Warm the DMSO aliquot to 37°C. Ensure no crystals remain.

-

Intermediate Step: Do not add 1 µL of stock directly to 10 mL of media. The hydrophobic shock will cause precipitation.

-

Correct: Add 1 µL stock to 100 µL of culture media/PBS in a separate tube. Vortex immediately.

-

-

Final Dilution: Add the 101 µL intermediate mixture to your bulk cells/media.

Troubleshooting & FAQs

Q1: My solution turned yellow after 2 days at 4°C. Is it safe to use?